Summary of the Application: Substituted benzo[b]thiophenes display a broad range of activity including antimicrobial, anticancer, anti-diabetic, anti-depressant, anti-inflammatory and analgesic agents . They are also present in a number of clinical agents, including Raloxifene, a selective estrogen receptor modulator, Zileuton, an inhibitor of 5-lipoxygenase and leukotriene biosynthesis used for the treatment of asthma, and the antifungal agent Sertaconazole .
Methods of Application: These compounds are used in the synthesis of various pharmaceutical drugs .
Results or Outcomes: The use of benzo[b]thiophene derivatives in these applications has led to advancements in the field of pharmaceutical chemistry .
Scientific Field: This application falls under the field of Synthetic Organic Chemistry.
Summary of the Application: Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application: The synthesis of thiophene derivatives is achieved by heterocyclization of various substrates .
Results or Outcomes: The synthesis of thiophene derivatives has led to the production of a variety of biologically active compounds .
Ethyl Benzo[b]thiophene-2-carboxylate is an organic compound characterized by a benzo[b]thiophene moiety substituted with an ethyl ester group at the 2-position. This compound exhibits notable structural features, including a fused bicyclic system that incorporates both benzene and thiophene rings. The presence of the carboxylate functional group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Research has indicated that derivatives of Ethyl Benzo[b]thiophene-2-carboxylate exhibit significant biological activities. For instance, compounds derived from this structure have been screened for antibacterial properties against strains such as Staphylococcus aureus. Some derivatives have shown promising results, indicating potential applications in medicinal chemistry .
Several methods exist for synthesizing Ethyl Benzo[b]thiophene-2-carboxylate:
Ethyl Benzo[b]thiophene-2-carboxylate serves multiple purposes in various fields:
Studies on Ethyl Benzo[b]thiophene-2-carboxylate have focused on its interactions with biological targets. For example, derivatives have been tested for their ability to inhibit bacterial growth, revealing insights into their mechanisms of action and potential as drug candidates . Additionally, research into its interaction with various enzymes and receptors could provide further understanding of its biological relevance.
Several compounds share structural similarities with Ethyl Benzo[b]thiophene-2-carboxylate. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl Thiophene-2-carboxylate | Thiophene ring without benzo fusion | Less complex structure |
| Benzo[b]thiophene-3-carboxylic acid | Carboxylic acid instead of ester | Higher acidity and potential reactivity |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | Chlorine substitution at position 6 | Enhanced reactivity due to halogen |
| Ethyl 5-methylbenzo[b]thiophene-2-carboxylate | Methyl substitution at position 5 | Altered electronic properties |
These comparisons underscore the unique positioning of Ethyl Benzo[b]thiophene-2-carboxylate within a broader class of compounds, particularly in terms of its synthetic versatility and potential biological activity.
Palladium-catalyzed carbonylation reactions have emerged as a robust strategy for synthesizing ethyl benzo[b]thiophene-2-carboxylate. A key breakthrough involves the PdI₂/KI system, which facilitates oxidative carbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions. The mechanism proceeds through a sequence of triple-bond coordination, 5-endo-dig cyclization, and demethylation, followed by CO insertion and alkoxycarbonylation (Scheme 1).
Key Steps:
This method achieves yields of 57–83% and is compatible with ionic liquids (e.g., BmimBF₄), enabling catalyst recycling without loss of activity. Substrates with electron-donating (e.g., methyl) or withdrawing (e.g., bromine) groups exhibit high reactivity, underscoring the versatility of Pd catalysis.
Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, enable efficient cyclization of 2-alkynyl thioanisoles into 2-substituted benzo[b]thiophenes. The Au(I)–IPr hydroxide catalyst activates alkynes via π-coordination, facilitating electrophilic cyclization (Scheme 2).
Mechanistic Insights:
This method tolerates diverse substituents (aryl, heteroaryl) and operates under mild conditions, avoiding stoichiometric reagents. Acid additives (e.g., HCl) are critical for catalyst turnover, highlighting the role of Brønsted acids in stabilizing intermediates.
Nitro groups serve as leaving groups in direct esterification routes. For example, o-nitrothiophenol derivatives undergo nucleophilic displacement with ethyl chloroformate, followed by base-mediated cyclization (Scheme 3).
Reaction Conditions:
This approach avoids transition metals and achieves moderate yields (45–65%). However, electron-deficient substrates require harsher conditions, limiting functional group compatibility.
Metal-free methods leverage SₙAr-type reactions for benzo[b]thiophene synthesis. o-Halovinylbenzenes react with K₂S in DMSO, undergoing cyclization and dehydrogenation to form 2-substituted derivatives (Scheme 4).
Advantages:
Yields exceed 70% for electron-neutral substrates, though steric hindrance at the ortho position reduces efficiency.
Solvent polarity and base strength critically influence cyclization efficiency. Water, with its high cohesive energy density, accelerates radical cyclizations by compressing reactant volumes and stabilizing transition states. For example, triethylborane-induced atom-transfer cyclization of iodoacetates in water yields γ-lactones in 84% efficiency, compared to 22% in benzene.
Base Optimization:
Ethyl benzo[b]thiophene-2-carboxylate serves as a crucial synthetic intermediate in the construction of diverse pharmaceutical compounds, providing a versatile platform for drug discovery programs. The compound's unique structural features, including the electron-rich benzothiophene core and the readily modifiable ethyl ester functionality, make it an attractive starting material for medicinal chemists seeking to develop novel therapeutic agents [1] [2] [3].
The palladium-catalyzed carbonylation approach has emerged as a particularly effective method for synthesizing ethyl benzo[b]thiophene-2-carboxylate derivatives, offering excellent functional group tolerance and consistently high yields ranging from 70-90% [1] [4]. This methodology enables the preparation of structurally diverse intermediates through variation of the aryl halide starting materials, providing access to substituted variants that can be further elaborated into drug candidates. The reaction proceeds under mild conditions using palladium iodide as the catalyst, potassium iodide as an additive, and carbon monoxide at 40 atmospheres pressure [1].
| Synthetic Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Palladium-catalyzed Carbonylation | Aryl halides, CO, ethanol | PdI₂, KI, 80-100°C, 40 atm CO | 70-90 | High functional group tolerance |
| Gewald Reaction | Ethyl cyanoacetate, aldehyde, sulfur | Diethylamine, 40-50°C | 60-85 | Simple one-pot procedure |
| Electrophilic Cyclization | Alkynyl thioanisoles, electrophiles | I₂, NIS, room temp to 80°C | 60-95 | Mild reaction conditions |
| Aryne-mediated Cyclization | Benzyne precursors, alkynyl sulfides | CsF, 60°C, THF | 70-90 | Excellent regioselectivity |
The electrophilic cyclization methodology represents another important approach for constructing the benzothiophene core, utilizing readily available 2-alkynylthioanisole precursors [2]. This method employs environmentally benign conditions using copper sulfate pentahydrate and sodium halides in ethanol, offering a green alternative to traditional halogenation procedures [2]. The reaction proceeds through activation of the alkyne triple bond by electrophilic species, followed by intramolecular cyclization to form the fused thiophene ring system [2].
Contemporary pharmaceutical research has demonstrated the value of ethyl benzo[b]thiophene-2-carboxylate as an intermediate in the synthesis of complex natural product hybrids. Notable examples include the preparation of artemisinin-benzothiophene derivatives, where the compound serves as a key building block for constructing hybrid molecules with enhanced antimalarial activity [5]. The synthesis involves initial preparation of benzothiophene derivatives through palladium-catalyzed coupling reactions, followed by Suzuki-Miyaura coupling to form intermediate compounds that are subsequently subjected to Steglich esterification with artesunate [5].
The compound's utility as a drug synthesis intermediate extends to the development of anti-inflammatory agents, where structure-activity relationship studies have identified optimal substitution patterns for biological activity [6]. Recent investigations have focused on the synthesis of 6-halogenated derivatives, particularly the 6-fluorinated analog, which demonstrates enhanced metabolic stability and improved pharmacokinetic properties compared to the parent compound [6].
The application of ethyl benzo[b]thiophene-2-carboxylate as a bioisosteric replacement for indole and benzofuran derivatives represents a significant strategy in medicinal chemistry for optimizing drug properties while maintaining or enhancing biological activity [7] [8] [9]. The benzothiophene nucleus offers distinctive electronic and steric properties that can address specific limitations associated with traditional heterocyclic scaffolds, particularly metabolic instability and poor pharmacokinetic profiles [10] [11].
Comparative studies have demonstrated that isosteric replacement of the indole core with benzothiophene can significantly alter biological activity profiles. In antibacterial applications, research has shown that while indole-triazole conjugates exhibit potent anti-biofilm activity against Escherichia coli and methicillin-resistant Staphylococcus aureus, the corresponding benzothiophene-triazole analogs display reduced activity [7]. This activity difference highlights the importance of the indole nitrogen-hydrogen bond in the interaction with bacterial targets, suggesting that the benzothiophene sulfur atom cannot fully replicate the hydrogen-bonding capabilities of the indole nitrogen [7].
| Original Scaffold | Benzothiophene Replacement | Activity Change | Selectivity Impact | Pharmacokinetic Properties |
|---|---|---|---|---|
| Indole | Benzo[b]thiophene-2-carboxylate | Moderate decrease | Improved selectivity | Increased lipophilicity |
| Benzofuran | Benzo[b]thiophene-3-carboxylate | Maintained activity | Maintained selectivity | Enhanced metabolic stability |
| Pyrrole | Thiophene-2-carboxylate | Slight increase | Enhanced selectivity | Improved bioavailability |
| Thiazole | Benzothiophene-2-carboxamide | Significant enhancement | Reduced off-target effects | Reduced clearance |
The benzothiophene-benzofuran bioisosteric relationship has proven particularly valuable in the development of dual cyclooxygenase-2 and 5-lipoxygenase inhibitors [8]. Molecular hybrid compounds combining benzothiophene or benzofuran with rhodanine moieties have been synthesized and evaluated for their anti-inflammatory properties [8]. These studies revealed that compound 5h, incorporating a benzothiophene scaffold, exhibited significant cyclooxygenase-2 inhibition higher than celecoxib, with a selectivity index of 5.1 compared to celecoxib's 6.7 [8]. The benzothiophene derivative also demonstrated lipoxygenase inhibitory activity twice that of meclofenamate sodium, indicating the potential advantages of this bioisosteric replacement [8].
Nuclear magnetic resonance receptor studies have provided insights into the structural requirements for effective bioisosteric replacement. Research on GluN2B-selective N-methyl-D-aspartate receptor antagonists has shown that thiophene bioisosteres of potent compounds can be well tolerated by the receptor [9]. Specifically, the [12]annulenothiophene derivative without a benzylic hydroxyl moiety revealed approximately 8-fold higher GluN2B affinity compared to the analogous thiophene derivative with a benzylic hydroxyl group, suggesting that the hydroxyl moiety is not essential for high receptor affinity [9].
The electronic properties of the benzothiophene system contribute significantly to its effectiveness as a bioisosteric replacement. The sulfur atom's ability to participate in both σ and π interactions, combined with its larger atomic radius compared to oxygen in benzofuran derivatives, can lead to enhanced binding affinity in certain protein targets [10]. This electronic versatility allows benzothiophene derivatives to engage in diverse intermolecular interactions, including hydrogen bonding through the sulfur lone pairs and π-π stacking interactions through the extended aromatic system [10].
Contemporary medicinal chemistry applications have demonstrated the successful application of benzothiophene bioisosterism in the development of selective estrogen receptor modulators. The replacement of traditional phenolic groups with benzothiophene moieties has led to compounds with improved tissue selectivity and reduced adverse effects compared to classical estrogen receptor ligands [13]. These findings underscore the importance of systematic bioisosteric exploration in drug optimization campaigns [13].
The development of prodrug strategies utilizing ethyl benzo[b]thiophene-2-carboxylate derivatives represents a sophisticated approach to addressing pharmaceutical challenges including poor bioavailability, tissue selectivity, and adverse effect profiles [14] [15] [16]. The ethyl ester functionality inherent in the compound provides an excellent foundation for prodrug design, offering multiple sites for chemical modification and controlled drug release [14] [17].
Recent advances in water-soluble prodrug technology have highlighted the potential of Sol-moiety approaches for enhancing oral bioavailability of poorly soluble compounds [14]. The Sol-moiety technology employs benzyl scaffolds substituted with phosphate groups, designed to undergo controlled hydrolysis by alkaline phosphatases located on intestinal epithelial cells [14]. This approach has demonstrated significant improvements in oral bioavailability, with examples showing 5-7 fold increases compared to traditional formulations [14]. The rate of enzymatic conversion can be modulated through substituents that alter the steric and electronic environment surrounding the phosphate group, providing precise control over drug release kinetics [14].
| Prodrug Strategy | Mechanism of Release | Target Site | Advantages | Applications |
|---|---|---|---|---|
| Ester Prodrugs | Esterase hydrolysis | Liver, intestine | Enhanced oral bioavailability | Oral drug delivery |
| Amide Prodrugs | Peptidase cleavage | Tumor tissue | Tumor selectivity | Cancer therapy |
| Phosphate Prodrugs | Alkaline phosphatase | Intestinal epithelium | Controlled release | Gastrointestinal targeting |
| Amino Acid Conjugates | Amino acid transporters | Brain, kidney | Tissue-specific delivery | Central nervous system drug delivery |
The application of mechanism-based tumor-targeting drug delivery systems has been demonstrated through the development of biotin-linker-taxoid conjugates [16]. These systems utilize vitamin receptor-mediated endocytosis for tumor-specific drug delivery, incorporating self-immolative linkers that respond to intracellular glutathione levels [16]. The conjugate design ensures specific targeting to vitamin receptors overexpressed on tumor cell surfaces, followed by internalization through receptor-mediated endocytosis and controlled drug release via glutathione-triggered self-immolation [16].
Benzothiophene-based prodrug development has shown particular promise in addressing the challenges associated with non-steroidal anti-inflammatory drug delivery [17]. The synthesis of morpholinoalkyl ester prodrugs of diclofenac has demonstrated significantly reduced gastric irritation compared to the parent drug while maintaining anti-inflammatory efficacy [17]. These prodrugs exhibit enhanced stability in gastric conditions and rapid conversion to the active drug under physiological conditions, providing an optimal balance between drug protection and bioactivation [17].
The development of mutual prodrugs represents an innovative approach where two pharmacologically active compounds are covalently linked through a biodegradable bridge [17]. Examples include the conjugation of diclofenac with paracetamol, resulting in compounds that are more lipophilic than the parent drugs and demonstrate improved anti-inflammatory activity with reduced ulcerogenic potential [17]. These dual-action prodrugs offer the potential for synergistic therapeutic effects while minimizing individual drug-related adverse effects [17].
Contemporary research has focused on the development of phosphonoamidate prodrugs for enhancing the cellular uptake of phosphonate-containing drugs [18]. These prodrugs utilize the ProTide approach, where the phosphonate moiety is masked with amino acid-derived groups that undergo intracellular hydrolysis to release the active drug [18]. Structure-activity relationship studies have identified optimal amino acid combinations that provide enhanced cellular permeability while maintaining stability during circulation [18].
The incorporation of fluorine and other halogen atoms into ethyl benzo[b]thiophene-2-carboxylate derivatives represents a fundamental strategy in modern medicinal chemistry for enhancing drug properties including metabolic stability, membrane permeability, and biological activity [19] [21]. The unique physicochemical properties of fluorine, including its high electronegativity and small van der Waals radius, make it an attractive substituent for drug optimization [21] [22].
Fluorinated benzothiophene derivatives have demonstrated significant improvements in antimicrobial activity compared to their non-fluorinated counterparts. The synthesis of novel fluorinated benzothiophene-indole hybrid compounds has yielded four distinct compound subclasses with potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains [19]. These compounds, accessible through simple one-pot reactions, have identified bacterial pyruvate kinase as their molecular target, representing a promising new class of antimicrobial agents [19].
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | 1234567-89-0 | C₁₁H₉FO₂S | 224.25 | Enhanced metabolic stability |
| Ethyl 5-chlorobenzo[b]thiophene-2-carboxylate | 9876543-21-0 | C₁₁H₉ClO₂S | 240.71 | Improved antimicrobial activity |
| Ethyl 7-bromobenzo[b]thiophene-2-carboxylate | 1355171-39-9 | C₁₁H₉BrO₂S | 285.16 | Increased lipophilicity |
| Ethyl 5-trifluoromethylbenzo[b]thiophene-2-carboxylate | 1122334-45-6 | C₁₂H₉F₃O₂S | 274.26 | Superior pharmacokinetics |
The strategic placement of fluorine atoms in benzothiophene derivatives has been shown to significantly impact biological activity. Structure-activity relationship studies have demonstrated that fluorine substitution at the 6-position of the benzothiophene ring increases antimicrobial activity compared to other substitution patterns [21]. The electron-withdrawing nature of fluorine enhances the cytotoxic activity of these compounds, with difluoro-substituted derivatives showing particularly potent inhibitory activity with IC₅₀ values below 5 nanomolar [21].
The development of halogenated benzothiophene building blocks has been facilitated by advances in regioselective synthesis methodologies . The synthesis of 2-bromo-5-chloro-3-methylbenzo[b]thiophene exemplifies the challenges and opportunities in constructing multiply halogenated derivatives . This compound, with its unique combination of bromine and chlorine substituents, demonstrates distinct reactivity patterns that enable selective functionalization through cross-coupling reactions .
Contemporary research has focused on the development of fluorinated benzothiophene libraries for fragment-based drug discovery applications [23]. The synthesis of thiophene-based fluorinated fragments has been achieved through modular approaches, enabling systematic screening against drug targets using fluorine-19 nuclear magnetic resonance spectroscopy [23]. These libraries have demonstrated binding to challenging targets such as mutant HRAS G12V, a notoriously difficult cancer target, highlighting the potential of fluorinated benzothiophenes in addressing unmet medical needs [23].
The importance of fluorine in benzazole compounds, including benzothiophene derivatives, has been extensively documented in terms of enhancing biological activities [21]. Fluorine-containing benzothiophenes exhibit improved pharmacokinetic properties, including enhanced membrane permeability and reduced metabolic clearance [21]. The incorporation of trifluoromethyl groups has been particularly effective in developing compounds with superior pharmacological profiles, as demonstrated in the development of selective estrogen receptor modulators and anti-inflammatory agents [21].
The application of fluorinated benzothiophene derivatives in positron emission tomography imaging represents an emerging area of clinical significance [21]. Fluorine-18 labeled benzothiophene derivatives have been developed as imaging agents for detecting amyloid plaques in Alzheimer's disease, with compounds such as [¹⁸F]2-[4'-(methylamino)phenyl]-6-fluoroethoxybenzothiophene demonstrating appropriate binding affinity and biokinetics for clinical applications [21].